1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)-2-butanol
Overview
Description
The compound “1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)-2-butanol” is a member of indanes . It is also known by other names such as ICI-118,551 and ICI-118551 . The molecular formula of the compound is C17H27NO2 .
Molecular Structure Analysis
The InChI representation of the compound isInChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3
. The SMILES representation is CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O
. Physical And Chemical Properties Analysis
The molecular weight of the compound is 277.4 g/mol . The compound has a net charge of 0 . The average mass is 277.402 and the mono-isotopic mass is 277.20418 .Scientific Research Applications
High Pressure Measurements in Molecular Dynamics Studies
Research conducted by Kołodziej et al. (2020) on isomeric alcohols, including 1-phenyl-2-butanol, revealed the importance of high-pressure measurements for discerning molecular properties. The study found that spatial packing and molecular stiffness significantly affect molecular dynamics, with pressure exceeding 500 MPa disturbing intermolecular bonding. This research suggests that exploring the properties of complex organic molecules under varying pressure conditions can reveal critical insights into their behavior and potential applications (Kołodziej et al., 2020).
Renewable Oxygenate Blending Effects on Gasoline Properties
Christensen et al. (2011) investigated the blending effects of various oxygenates, including 1-butanol and 2-butanol, on gasoline properties. The study aimed to determine the utility of these oxygenates as gasoline extenders by evaluating their impact on vapor pressure, density, octane rating, and other relevant properties. This research provides a framework for assessing how structurally similar compounds to the one of interest might affect fuel properties and performance, offering a potential application in biofuel development (Christensen et al., 2011).
Combustion Model for Butanol Isomers
A comprehensive chemical kinetic model developed by Sarathy et al. (2012) for the combustion of butanol isomers, including 1-, 2-, iso-, and tert-butanol, elucidates the dominant reaction pathways at various pressures and temperatures. The study's findings on the unique oxidation features of linear and branched alcohols could inform the understanding of combustion properties and potential energy applications of related compounds (Sarathy et al., 2012).
Pentanol Isomer Synthesis in Engineered Microorganisms
Cann and Liao (2009) explored the metabolic engineering of microbial strains for the production of pentanol isomers, demonstrating the potential of biotechnological approaches to produce biofuels and chemicals from renewable resources. The methodologies and outcomes of this research could provide insights into the biosynthesis and applications of compounds structurally related to the chemical of interest (Cann & Liao, 2009).
properties
IUPAC Name |
1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIDUCMKNJIJTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874977 | |
Record name | ICI-118,551 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70874977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol | |
CAS RN |
72795-19-8 | |
Record name | ICI-118,551 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70874977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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